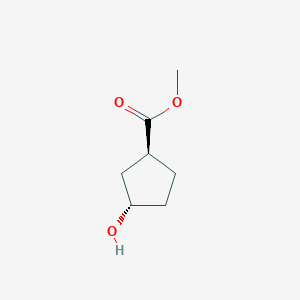

(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl (1S,3S)-3-hydroxycyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZRODBLMORHAR-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC[C@@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester: A Key Chiral Building Block in Drug Development

CAS Number: 174292-58-1

Introduction

(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is a high-value chiral building block of significant interest to the pharmaceutical industry. Its rigid cyclopentane core, adorned with strategically positioned functional groups, makes it an ideal starting material for the synthesis of a variety of complex molecules, most notably carbocyclic nucleoside analogues with potent antiviral activities. The specific stereochemistry of this compound, with both the hydroxyl and the methoxycarbonyl groups in the cis configuration, is crucial for its utility in asymmetric synthesis, allowing for precise control over the three-dimensional architecture of the final drug product. This guide provides an in-depth overview of the synthesis, properties, and applications of this important synthetic intermediate, with a focus on the practical considerations for researchers and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is essential for its effective use in synthesis. The following table summarizes its key properties.

| Property | Value | Source |

| CAS Number | 174292-58-1 | [1] |

| Molecular Formula | C7H12O3 | [2][3][4] |

| Molecular Weight | 144.17 g/mol | [2][3] |

| Appearance | Neat oil | [2] |

| Purity | ≥95% | [3] |

| Solubility | Soluble in DMSO | [3] |

| Storage Temperature | -20°C | [5] |

Note: Some physical properties such as boiling point and density are not consistently reported across publicly available sources. Experimental determination is recommended for precise values.

Synthesis of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester: A Focus on Stereocontrol

The synthesis of enantiomerically pure (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is a critical challenge that has been addressed through various stereoselective strategies. The most common and industrially viable approach involves the kinetic resolution of a racemic mixture of cis-3-hydroxy-cyclopentanecarboxylic acid methyl ester.

Chemoenzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution

The use of lipases for the kinetic resolution of racemic esters is a powerful and green chemistry approach to obtain chiral molecules. Candida antarctica lipase B (CALB) has been shown to be a particularly effective biocatalyst for the stereoselective acylation of the hydroxyl group of one enantiomer in the racemic mixture, leaving the desired (1S,3S)-enantiomer unreacted and thus allowing for its separation.

The underlying principle of this kinetic resolution is the difference in the rate of reaction of the two enantiomers with an acyl donor in the presence of the lipase. The enzyme's active site preferentially accommodates one enantiomer, leading to its selective acylation.

Caption: Chemoenzymatic resolution of racemic ester using CALB.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

The following is a generalized protocol for the kinetic resolution of racemic cis-3-hydroxy-cyclopentanecarboxylic acid methyl ester using CALB. Optimization of reaction conditions is crucial for achieving high enantiomeric excess (ee) and yield.

Materials:

-

Racemic cis-3-hydroxy-cyclopentanecarboxylic acid methyl ester

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

-

Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

-

Molecular sieves (for maintaining anhydrous conditions)

-

Standard laboratory glassware and purification equipment (chromatography)

Procedure:

-

To a solution of racemic cis-3-hydroxy-cyclopentanecarboxylic acid methyl ester in an anhydrous organic solvent, add the immobilized CALB and molecular sieves.

-

Add the acyl donor to the mixture. The molar ratio of the substrate to the acyl donor should be optimized, but a slight excess of the acyl donor is typically used.

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature to 40°C).

-

Monitor the progress of the reaction by a suitable analytical technique, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the conversion and the enantiomeric excess of the substrate and the acylated product.

-

Once the desired conversion is reached (typically around 50% for optimal resolution), stop the reaction by filtering off the immobilized enzyme.

-

Remove the solvent under reduced pressure.

-

Separate the unreacted (1S,3S)-3-hydroxy-cyclopentanecarboxylic acid methyl ester from the acylated (1R,3R)-ester by column chromatography on silica gel.

Rationale for Experimental Choices:

-

Immobilized Enzyme: Using an immobilized lipase simplifies the work-up process, as the enzyme can be easily removed by filtration and potentially reused.

-

Anhydrous Conditions: The presence of water can lead to hydrolysis of the ester, reducing the yield and complicating the purification. Molecular sieves help to scavenge any residual water.

-

Acyl Donor: Vinyl acetate is often used as it generates acetaldehyde as a byproduct, which is volatile and easily removed.

-

Reaction Monitoring: Careful monitoring is essential to stop the reaction at the optimal point to achieve the highest possible enantiomeric excess for both the unreacted starting material and the acylated product.

Applications in Drug Development

The primary application of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is as a chiral precursor for the synthesis of carbocyclic nucleoside analogues. These compounds are structurally similar to natural nucleosides but contain a carbocyclic ring instead of a furanose sugar. This modification often imparts greater metabolic stability and can lead to potent and selective antiviral activity.

Key Intermediate in the Synthesis of Antiviral Drugs

(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is a crucial intermediate in the synthesis of several important antiviral drugs, including:

-

Carbovir: A potent inhibitor of HIV reverse transcriptase.

-

Abacavir: A widely used anti-HIV drug.

-

Entecavir: A highly effective treatment for hepatitis B virus (HBV) infection.

The synthesis of these drugs typically involves the conversion of the hydroxyl and methoxycarbonyl groups of the cyclopentane ring into the purine or pyrimidine base and the hydroxymethyl side chain found in the final drug molecule. The defined stereochemistry of the starting material is essential for obtaining the biologically active enantiomer of the drug.

Caption: Generalized synthetic pathway from the title compound to carbocyclic nucleoside analogues.

Conclusion

(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is a cornerstone chiral building block in modern medicinal chemistry. Its efficient synthesis, primarily through chemoenzymatic resolution, provides access to a key structural motif for the development of life-saving antiviral drugs. A thorough understanding of its synthesis, properties, and reaction pathways is indispensable for scientists and researchers working in the field of drug discovery and development. The continued exploration of stereoselective synthetic methods and the application of this versatile intermediate in the synthesis of new therapeutic agents will undoubtedly remain an active area of research.

References

-

CP Lab Safety. methyl (1S, 3R)-3-hydroxycyclopentanecarboxylate, min 97%, 100 mg. [Link]

-

Chemsrc. CAS#:32811-76-0 | methyl 3-hydroxycyclopentane-1-carboxylate. [Link]

-

Labchem. (1R,3S)-3-Hydroxycyclopentane carboxylic acid methyl ester. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. (1R,3S)-3-Hydroxycyclopentane carboxylic acid methyl ester | CAS 174292-59-2 | Cayman Chemical | Biomol.com [biomol.com]

- 4. (cis)-3-Hydroxy-cyclopentanecarboxylic ac id Methyl ester [cymitquimica.com]

- 5. (1R,3S)-3-Hydroxycyclopentane carboxylic acid methyl ester - Labchem Catalog [labchem.com.my]

A-Technical-Guide-to-the-Nomenclature-and-Identification-of-Methyl-(1S,3S)-3-hydroxycyclopentanecarboxylate

Abstract

Methyl (1S,3S)-3-hydroxycyclopentanecarboxylate is a chiral building block crucial in the synthesis of various pharmacologically active molecules. The precise identification of this compound is paramount for ensuring experimental reproducibility, adhering to regulatory standards, and facilitating clear communication within the scientific community. This guide provides a comprehensive overview of the nomenclature, synonyms, and digital identifiers for methyl (1S,3S)-3-hydroxycyclopentanecarboxylate. It is intended to serve as a practical resource for researchers, chemists, and drug development professionals, enabling accurate database searching, procurement, and documentation.

Core Molecular Structure and Stereochemistry

To understand the origins of its various names, one must first deconstruct the molecule itself. Methyl (1S,3S)-3-hydroxycyclopentanecarboxylate is a substituted cycloalkane.[1] Its structure consists of:

-

A Cyclopentane Ring: A five-carbon aliphatic ring that forms the backbone of the molecule.[1]

-

A Methyl Ester Group (-COOCH₃): A carboxyl group where the acidic proton is replaced by a methyl group. This functional group is given the highest priority in IUPAC naming for this molecule.[2]

-

A Hydroxyl Group (-OH): An alcohol functional group.

-

Defined Stereochemistry: The prefixes "(1S, 3S)" designate the absolute configuration at the two stereocenters (carbons 1 and 3), which is critical for its specific biological activity and chemical reactivity.

Systematic (IUPAC) Nomenclature Deconstructed

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds to avoid ambiguity.[3] The name "methyl (1S,3S)-3-hydroxycyclopentanecarboxylate" is derived as follows:

-

Parent Structure: The principal functional group is the ester, which has higher priority than the alcohol.[2] The parent structure is therefore named as a salt or ester of a carboxylic acid. The cyclic alkane is a cyclopentane.[4] When the carboxyl group is attached to a ring, the suffix "-carboxylate" is used. This gives the base name cyclopentanecarboxylate .

-

Ester Group: The alkyl group attached to the oxygen of the ester is named first. In this case, it is a methyl group.

-

Substituents: A hydroxyl group is present on the ring. As a substituent, it is denoted by the prefix "hydroxy ".

-

Numbering (Locants): The carbon atom of the ring attached to the principal functional group (the carboxylate) is assigned position 1.[5] The ring is then numbered to give the other substituent (the hydroxyl group) the lowest possible number, which is 3. This gives 3-hydroxy .

-

Stereochemistry: The absolute configurations at positions 1 and 3 are specified using the Cahn-Ingold-Prelog priority rules, designated as (1S, 3S) .

Combining these elements yields the full, unambiguous IUPAC name: methyl (1S,3S)-3-hydroxycyclopentanecarboxylate .

Sources

A Senior Application Scientist's Guide to the Stereochemistry of Methyl 3-Hydroxycyclopentanecarboxylate: Synthesis, Analysis, and Application

Foreword: The Significance of Stereoisomerism in Drug Development

In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. A molecule's chirality can profoundly influence its pharmacological and toxicological properties. The seemingly subtle difference between enantiomers or diastereomers can be the difference between a potent therapeutic and an inert or even harmful compound. It is within this context that we delve into the stereochemistry of methyl 3-hydroxycyclopentanecarboxylate, a versatile chiral building block whose stereoisomers are pivotal in the synthesis of a variety of biologically active molecules, most notably prostaglandins and their analogues.[1][2][3][4] This guide provides an in-depth technical overview of the synthesis, separation, and characterization of the stereoisomers of methyl 3-hydroxycyclopentanecarboxylate, tailored for researchers, scientists, and professionals in the field of drug development.

Understanding the Stereoisomers of Methyl 3-Hydroxycyclopentanecarboxylate

Methyl 3-hydroxycyclopentanecarboxylate possesses two stereogenic centers, at carbons 1 and 3. This gives rise to a total of four possible stereoisomers, existing as two pairs of enantiomers. These are the cis isomers, where the hydroxyl and methoxycarbonyl groups are on the same face of the cyclopentane ring, and the trans isomers, where they are on opposite faces.

-

(1R, 3S)-methyl 3-hydroxycyclopentanecarboxylate and (1S, 3R)-methyl 3-hydroxycyclopentanecarboxylate (cis enantiomers)

-

(1R, 3R)-methyl 3-hydroxycyclopentanecarboxylate and (1S, 3S)-methyl 3-hydroxycyclopentanecarboxylate (trans enantiomers)

The ability to selectively synthesize and isolate each of these stereoisomers is crucial for their application in the stereocontrolled synthesis of complex target molecules.

Caption: The four stereoisomers of methyl 3-hydroxycyclopentanecarboxylate.

Stereoselective Synthetic Strategies

The synthesis of stereopure 3-hydroxycyclopentanecarboxylic acid methyl ester is a well-explored area, driven by its utility. The primary strategies involve the stereoselective reduction of the corresponding ketoester, methyl 3-oxocyclopentanecarboxylate, and the enzymatic resolution of racemic mixtures.

Diastereoselective Reduction of Methyl 3-Oxocyclopentanecarboxylate

The most common approach to introduce the hydroxyl group is through the reduction of the ketone in methyl 3-oxocyclopentanecarboxylate. The choice of reducing agent is critical in determining the diastereoselectivity of the reaction, with a general preference for the formation of the thermodynamically more stable trans isomer.

Mechanism Insight: The stereochemical outcome of the reduction of cyclic ketones is governed by the direction of hydride attack.[5] For unhindered ketones, axial attack from the less hindered face is generally favored, leading to the equatorial alcohol (the trans isomer in this case). However, sterically demanding reducing agents may favor equatorial attack, yielding the axial alcohol (cis isomer).

Experimental Protocol: Synthesis of trans-Methyl 3-Hydroxycyclopentanecarboxylate

This protocol is adapted from established procedures for the stereoselective reduction of cyclic ketones.

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 3-oxocyclopentanecarboxylate (1.0 eq) in anhydrous methanol (approx. 0.1 M solution).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Reduction: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C. The use of NaBH₄ generally favors the formation of the more stable trans isomer.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by the slow addition of acetone, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the trans and cis isomers.

| Reducing Agent | Typical trans:cis Ratio | Reference |

| Sodium Borohydride (NaBH₄) | ~4:1 to 9:1 | [6] |

| Lithium Tri-tert-butoxyaluminum Hydride | >9:1 | [5] |

Enzymatic Kinetic Resolution

For obtaining enantiomerically pure isomers, enzymatic kinetic resolution is a powerful and environmentally benign strategy. Lipases are commonly employed to selectively acylate or hydrolyze one enantiomer from a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.

Principle of Kinetic Resolution: In a kinetic resolution, the two enantiomers of a racemic starting material react at different rates with a chiral catalyst or reagent. This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting enantiomer (as unreacted starting material).

Experimental Protocol: Lipase-Catalyzed Resolution of (±)-cis-Methyl 3-Hydroxycyclopentanecarboxylate

This protocol is based on the principles of lipase-catalyzed kinetic resolution of cyclic alcohols.

-

Reaction Setup: In a flask, dissolve racemic cis-methyl 3-hydroxycyclopentanecarboxylate (1.0 eq) in a suitable organic solvent (e.g., diisopropyl ether).

-

Acyl Donor: Add an acyl donor, such as vinyl acetate (2.0 eq).

-

Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PCL), typically 10-20% by weight of the substrate.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the conversion by chiral HPLC or GC.

-

Termination: Stop the reaction at approximately 50% conversion by filtering off the enzyme.

-

Separation: Concentrate the filtrate and separate the acylated product from the unreacted alcohol by flash column chromatography.

-

Hydrolysis (optional): The acylated enantiomer can be hydrolyzed back to the alcohol using a mild base (e.g., K₂CO₃ in methanol) to obtain the other enantiopure alcohol.

Caption: Workflow for the enzymatic kinetic resolution of a racemic ester.

Analytical Techniques for Stereochemical Characterization

The accurate determination of the stereochemical purity of methyl 3-hydroxycyclopentanecarboxylate is essential. Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical tools for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Selection of Chiral Stationary Phase: The choice of CSP is critical and often requires screening. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of a wide range of chiral compounds, including esters and alcohols.

Typical Chiral HPLC Method Parameters (Illustrative)

-

Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

Under these conditions, the four stereoisomers would be expected to elute as distinct peaks, allowing for the determination of both the diastereomeric ratio (cis vs. trans) and the enantiomeric excess of each diastereomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry (cis or trans) of the diastereomers. The key is to analyze the coupling constants between the protons on carbons 1 and 3.

¹H NMR Spectroscopy for cis vs. trans Isomer Differentiation:

The vicinal coupling constant (³JH1-H3) is diagnostic for the relative orientation of the protons on C1 and C3.

-

cis-Isomers: In the cis isomers, the H1 and H3 protons are on the same face of the ring. Due to the puckered nature of the cyclopentane ring, the dihedral angle between these protons is typically in the range of 0-30° or 150-180°, leading to a larger coupling constant (typically 6-8 Hz).

-

trans-Isomers: In the trans isomers, the H1 and H3 protons are on opposite faces of the ring. The dihedral angle is closer to 90°, resulting in a smaller coupling constant (typically 2-4 Hz).

¹³C NMR Spectroscopy:

The chemical shifts of the ring carbons can also differ between the cis and trans isomers due to steric effects. Generally, the carbon atoms in the more sterically hindered cis isomer will exhibit upfield shifts compared to the corresponding carbons in the trans isomer.

Application in Drug Development: A Prostaglandin Synthesis Case Study

The stereoisomers of methyl 3-hydroxycyclopentanecarboxylate are crucial intermediates in the synthesis of prostaglandins, which are potent lipid mediators involved in a wide range of physiological processes. The stereochemistry of the cyclopentane core is directly translated into the final prostaglandin product, making the stereoselective synthesis of this building block of utmost importance.

For example, the synthesis of Prostaglandin E₁ (PGE₁) methyl ester often utilizes a chiral cyclopentanone derivative that can be prepared from a specific stereoisomer of methyl 3-hydroxycyclopentanecarboxylate. The stereocenters at C1 and C3 of the starting material dictate the stereochemistry of the corresponding positions in the final prostaglandin molecule.

Caption: Simplified synthetic route from methyl 3-hydroxycyclopentanecarboxylate to a prostaglandin.

Conclusion and Future Outlook

The stereochemistry of methyl 3-hydroxycyclopentanecarboxylate is a critical consideration for its application as a chiral building block in pharmaceutical synthesis. The ability to control and analyze the stereochemical outcome of its synthesis is essential for the efficient and stereocontrolled construction of complex drug molecules. This guide has provided a comprehensive overview of the key synthetic strategies, analytical techniques, and applications of this important molecule. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient and selective methods for the synthesis and analysis of chiral building blocks like methyl 3-hydroxycyclopentanecarboxylate will remain a key area of research and development in the pharmaceutical industry.

References

-

Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

-

Politechnico di Milano. (n.d.). Biocatalytic synthesis of chiral cyclic γ-oxoesters by sequential C-H hydroxylation, alcohol oxidation and alkene reduction. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Retrieved from [Link]

- Stoltz, B. M., & Virgil, S. C. (2012). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Organic letters, 14(22), 5780–5783.

-

Politechnico di Milano. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Retrieved from [Link]

- Feringa, B. L., et al. (2002). Catalytic Enantioselective Synthesis of Prostaglandin E1 Methyl Ester Using a Tandem 1,4-Addition-Aldol. Organic Letters, 4(15), 2533-2536.

-

Preprints.org. (2023). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. Retrieved from [Link]

- Gao, D., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11(1), 8048.

- Forró, E., & Fülöp, F. (2010). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 21(13-14), 1695-1701.

- Connon, S. J. (2008). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. Organic Chemistry Portal.

-

Beilstein Journals. (2023). Asymmetric total synthesis of tricyclic prostaglandin D2 metabolite methyl ester via oxidative radical cyclization. Retrieved from [Link]

-

Preprints.org. (2023). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7- dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. Retrieved from [Link]

-

MDPI. (2018). Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Stereoselective and Stereospecific Reactions. Retrieved from [Link]

- Arndt, H. C., et al. (1976). The synthesis of prostaglandin analogs containing the (hydroxycyclooctylidene)methyl ring system. Prostaglandins, 11(3), 569-572.

-

MDPI. (2020). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

- Baumann, H., Franklin, N. C., & Möhrle, H. (1967). The configurations and conformations of 2-carboxycyclopentanols and the corresponding methyl and ethyl esters. Tetrahedron, 23(11), 4331-4336.

-

ResearchGate. (n.d.). Lipase-mediated kinetic resolution of meso-cyclopent-2-en-1,4-diacetate. Retrieved from [Link]

-

Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]

-

MDPI. (2024). Thermodynamic and Kinetic Studies on the Synthesis of Methyl Oleate Catalyzed by Lipase. Retrieved from [Link]

-

ResearchGate. (n.d.). Stereoselective reduction of ketones by various vegetables. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Asymmetric total synthesis of tricyclic prostaglandin D2 metabolite methyl ester via oxidative radical cyclization. Retrieved from [Link]

-

Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Methyl 3-oxocyclopentanecarboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). methyl (1R)-3-oxocyclopentane-1-carboxylate. Retrieved from [Link]

-

Semantic Scholar. (1991). Characterization of methyl derivatives of cyclopentadiene monomer and dimer by 13C NMR spectroscopy. Retrieved from [Link]

Sources

- 1. Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Asymmetric total synthesis of tricyclic prostaglandin D2 metabolite methyl ester via oxidative radical cyclization [beilstein-journals.org]

- 3. The synthesis of prostaglandin analogs containing the (hydroxycyclooctylidene)methyl ring system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asymmetric total synthesis of tricyclic prostaglandin D2 metabolite methyl ester via oxidative radical cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]

Spectroscopic Analysis of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester: A Technical Guide

Introduction

(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is a chiral building block of significant interest in medicinal chemistry and drug development. Its stereochemically defined structure makes it a valuable intermediate in the synthesis of complex molecules, including prostaglandins and other biologically active compounds. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and structural elucidation during synthetic campaigns. This technical guide provides a detailed overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Stereochemistry

The fundamental step in interpreting spectroscopic data is a clear understanding of the molecule's structure. (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester possesses two chiral centers at the C1 and C3 positions of the cyclopentane ring. The "(1S,3S)" designation defines the absolute configuration at these centers, leading to a specific three-dimensional arrangement of the substituents.

Figure 1. 2D representation of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester with key atoms labeled. The dashed lines at C1 and C3 indicate the stereochemical orientation of the hydrogen atoms, defining the S configuration at both centers.

Spectroscopic Data Acquisition: A General Workflow

The acquisition of high-quality spectroscopic data is crucial for accurate analysis. The following diagram outlines a typical workflow for the characterization of a synthetic compound like (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester.

Figure 2. A generalized workflow for the spectroscopic characterization of a synthesized chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -OH).

-

Instrument Setup: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

Data Acquisition: Record the spectrum using standard pulse sequences. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Expected ¹H NMR Data (Predicted):

While experimentally obtained data is not publicly available, a predicted ¹H NMR spectrum would exhibit distinct signals for the different protons in the molecule.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| O-CH₃ | 3.6 - 3.8 | s | - |

| H1 | 2.8 - 3.0 | m | - |

| H3 | 4.2 - 4.4 | m | - |

| CH₂ (ring) | 1.6 - 2.2 | m | - |

| OH | Variable | br s | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their electronic environment.

Experimental Protocol:

The sample preparation and instrument setup are similar to that for ¹H NMR. A proton-decoupled sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Expected ¹³C NMR Data (Predicted):

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (ester) | 170 - 175 |

| C3 (C-OH) | 70 - 75 |

| O-CH₃ | 50 - 55 |

| C1 | 45 - 50 |

| CH₂ (ring) | 25 - 40 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol:

-

Sample Preparation: The spectrum can be acquired using a neat thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3500 - 3200 (broad) | O-H | Stretching |

| 2980 - 2850 | C-H (sp³) | Stretching |

| 1750 - 1730 | C=O (ester) | Stretching |

| 1250 - 1000 | C-O | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source.

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and observe the molecular ion.

-

Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions using a mass analyzer (e.g., quadrupole or time-of-flight).

Expected Mass Spectrum Data:

-

Molecular Formula: C₇H₁₂O₃

-

Molecular Weight: 144.17 g/mol

-

Expected Molecular Ion Peak (M+H)⁺: m/z 145.08

The comprehensive spectroscopic analysis of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester, employing ¹H NMR, ¹³C NMR, IR, and MS, is indispensable for its unequivocal characterization. While this guide provides an overview of the expected data and the methodologies for its acquisition, it is crucial to note that the actual experimental data may vary slightly depending on the specific conditions used. The protocols and predicted data presented herein serve as a valuable resource for researchers and scientists working with this important chiral building block, enabling them to confidently verify its structure and purity in their synthetic endeavors.

References

Note: As specific experimental data for (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is not publicly available in the searched literature, this reference section provides general authoritative sources for the spectroscopic techniques discussed.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Methodological & Application

Chiral Synthesis of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester: An Application Guide

Introduction

(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is a pivotal chiral building block in the synthesis of a variety of pharmacologically significant molecules, most notably carbocyclic nucleoside analogues.[1][2] These analogues are crucial in the development of antiviral and anticancer therapies due to their enhanced stability against enzymatic degradation compared to their natural counterparts.[1] The precise stereochemical arrangement of the hydroxyl and ester functionalities on the cyclopentane ring is paramount for biological activity, necessitating highly stereoselective synthetic strategies.

This application note provides a comprehensive guide to the chiral synthesis of this valuable intermediate. We will delve into the mechanistic underpinnings of key transformations, present detailed, field-tested protocols, and offer insights into process optimization and characterization. The methodologies described herein are designed to be robust and scalable, catering to the needs of researchers in both academic and industrial drug development settings.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic approach to the target molecule involves the stereoselective reduction of a prochiral ketone precursor, methyl 3-oxocyclopentanecarboxylate. This strategy hinges on the ability to control the facial selectivity of the hydride attack on the carbonyl group.

Caption: Retrosynthetic pathway for the target molecule.

The primary challenge lies in establishing the two desired stereocenters with high fidelity. Two prominent and effective strategies to achieve this are:

-

Asymmetric Reduction: Employing a chiral reducing agent or catalyst to directly convert the prochiral ketone into the desired enantiomerically enriched alcohol. The Corey-Itsuno reduction is a particularly powerful method for this transformation.[3][4]

-

Enzymatic Resolution: Utilizing lipases to selectively acylate or hydrolyze a racemic mixture of the hydroxy ester, allowing for the separation of the desired enantiomer.[5][6]

This guide will focus on the asymmetric reduction approach due to its high efficiency and stereocontrol.

Detailed Synthetic Protocol: An Asymmetric Reduction Approach

This section outlines a validated, step-by-step protocol for the synthesis of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester, commencing from readily available starting materials.

Part 1: Synthesis of the Prochiral Ketone Precursor

The synthesis begins with the Dieckmann condensation of dimethyl adipate to form the cyclic β-keto ester, followed by hydrolysis and decarboxylation, and subsequent re-esterification to yield methyl 3-oxocyclopentanecarboxylate.

Sources

- 1. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 2. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]

- 5. Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resolution of racemic carboxylic acids via the lipase-catalyzed irreversible transesterification of vinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Underappreciated Value of the Cyclopentane Scaffold

An Application Guide to the Enantioselective Synthesis of Cyclopentane Building Blocks

The cyclopentane ring, a fundamental carbocycle ubiquitous in nature, represents a core structural motif in a vast array of natural products and pharmaceuticals. Despite its prevalence, it has historically been perceived as a synthetically challenging scaffold, particularly when multiple stereocenters are required.[1] This perception has led to its underutilization in drug discovery programs compared to more traditionally "privileged" structures like the cyclohexane ring.[1][2] However, this view is rapidly becoming outdated. Modern synthetic organic chemistry has furnished a powerful and diverse toolkit for the stereocontrolled construction of complex cyclopentanoid molecules.[1]

This guide serves as a technical resource for researchers, scientists, and drug development professionals, moving beyond a simple recitation of procedures to explain the underlying principles and strategic considerations for synthesizing these valuable building blocks. We will explore several field-proven, enantioselective methodologies, providing not just protocols, but the causal logic behind the experimental design. By highlighting these accessible and robust technologies, we contend that the cyclopentane framework should be regarded as a privileged scaffold for modern medicinal chemistry, poised to unlock new frontiers in therapeutic development.[1][3]

Strategic Approaches to Asymmetric Cyclopentane Synthesis

The construction of a five-membered ring with precise stereochemical control can be approached from several distinct strategic standpoints. The choice of strategy is dictated by the desired substitution pattern, the available starting materials, and the required level of stereochemical complexity.

Caption: Catalytic cycle for organocatalytic double Michael addition.

Protocol: Enantioselective Synthesis of a Polysubstituted Cyclopentanone

This protocol is adapted from the work of Ma, A.; Ma, D. Org. Lett. 2010, 12 (16), 3634–3637. [4] Materials:

-

Cinnamaldehyde (1.0 equiv)

-

Ethyl 2-acetyl-5-phenyl-2,3-didehydro-5-oxopentanoate (1.1 equiv)

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.2 equiv)

-

Benzoic Acid (0.2 equiv)

-

Chloroform (CHCl₃), anhydrous

-

Standard glassware for organic synthesis, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the β-keto ester (1.1 equiv, e.g., 0.28 mmol).

-

Add the chiral catalyst (0.2 equiv, e.g., 0.05 mmol) and the co-catalyst benzoic acid (0.2 equiv, e.g., 0.05 mmol).

-

Place the flask under an inert atmosphere of argon.

-

Add anhydrous chloroform (2.5 mL) via syringe.

-

Add the α,β-unsaturated aldehyde (1.0 equiv, e.g., 0.25 mmol) via syringe and stir the resulting solution at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the aldehyde is consumed (typically 24-48 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired cyclopentanone product.

-

Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation: Substrate Scope and Performance

| Entry | Aldehyde (R) | Yield (%) | dr | ee (%) |

| 1 | Phenyl | 91 | >20:1 | 99 |

| 2 | 4-Chlorophenyl | 95 | >20:1 | 99 |

| 3 | 2-Naphthyl | 94 | >20:1 | 99 |

| 4 | 2-Furyl | 85 | >20:1 | 99 |

| 5 | (E)-Styryl | 81 | 15:1 | 98 |

| 6 | Propyl | 72 | 10:1 | 97 |

| Data synthesized from Ma, A.; Ma, D. Org. Lett. 2010, 12 (16). | ||||

| [4] |

Asymmetric Intramolecular Heck Reaction: A Powerful C-C Bond Formation

The intramolecular Heck reaction is a robust and reliable method for constructing five- and six-membered rings. In its asymmetric variant, a chiral ligand, typically a phosphine like (S)-BINAP, coordinates to a palladium catalyst to control the facial selectivity of the migratory insertion step, thereby establishing the stereochemistry of the newly formed C-C bond. [2]

Causality and Mechanism

The reaction is initiated by the oxidative addition of a Pd(0) complex to an aryl or vinyl halide (or triflate). The resulting Pd(II) species then undergoes an intramolecular migratory insertion with a tethered alkene. This is the key stereochemistry-determining step. The chiral ligand environment dictates how the alkene coordinates and inserts into the Pd-C bond, leading to the enantioenriched carbocycle. The cycle is completed by a β-hydride elimination to form the product and regenerate a Pd-H species, which, upon reductive elimination (often with a base), regenerates the Pd(0) catalyst. This strategy was famously used in the synthesis of capnellene. [2]

General Workflow for an Asymmetric Heck Reaction

Caption: Typical experimental workflow for an asymmetric Heck reaction.

Copper-Hydride Catalyzed Intramolecular Hydroalkylation

A more recent and highly effective strategy for forming cyclopentanes involves the copper-hydride catalyzed enantioselective intramolecular hydroalkylation of alkenes tethered to an alkyl halide. This method is notable for its mild conditions and excellent functional group tolerance. [5]

Causality and Mechanism

The active catalyst is a chiral copper(I) hydride complex, generated in situ from a copper(I) precursor, a chiral ligand (e.g., a DTBM-SEGPHOS derivative), and a silane hydride source. The mechanism is believed to proceed via the radical cyclization of an alkyl radical generated from the halide-tethered styrene. The enantioselectivity is controlled by the chiral copper complex in the subsequent C-C bond-forming step. This method provides access to a range of enantioenriched carbocycles and heterocycles. [5]

Protocol: General Procedure for Enantioselective Intramolecular Hydroalkylation

This protocol is a generalized representation based on the work of Wang, Y.-M.; et al. J. Am. Chem. Soc. 2015, 137, 10524–10527. [5] Materials:

-

Halide-tethered styrene substrate (1.0 equiv)

-

Cu(OAc)₂·H₂O (5 mol %)

-

Chiral ligand (e.g., (R)-DTBM-SEGPHOS) (5.5 mol %)

-

NaOtBu (1.2 equiv)

-

(EtO)₂MeSiH (2.0 equiv)

-

Toluene, anhydrous

Procedure:

-

In a glovebox, charge a vial with Cu(OAc)₂·H₂O (5 mol %) and the chiral ligand (5.5 mol %).

-

Add anhydrous toluene and stir for 30 minutes to allow for catalyst pre-formation.

-

To this solution, add the substrate (1.0 equiv) and NaOtBu (1.2 equiv).

-

Seal the vial and remove it from the glovebox.

-

Add the silane (2.0 equiv) via syringe and place the vial in a preheated block at the desired temperature (e.g., 50 °C).

-

Stir for the specified time (e.g., 12-24 hours), monitoring by GC-MS or TLC.

-

After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography to yield the enantioenriched cyclopentane product.

Conclusion

The enantioselective synthesis of cyclopentane building blocks is no longer a bottleneck for medicinal chemistry or natural product synthesis. The strategic application of powerful catalytic methods, including organocatalytic cascades, transition-metal-catalyzed cyclizations, and modern resolution techniques, provides robust and scalable access to a vast chemical space. By understanding the mechanistic underpinnings of these transformations, researchers can rationally design and execute syntheses of highly complex and stereochemically rich cyclopentane cores, firmly establishing this scaffold as a privileged structure for the development of next-generation therapeutics.

References

-

Wang, Y.-M., Bruno, N. C., Placeres, A. L., Zhu, S., & Buchwald, S. L. (2015). Enantioselective Synthesis of Carbo- and Heterocycles through a CuH-Catalyzed Radical Relay. Journal of the American Chemical Society, 137(33), 10524–10527. [Link]

-

Luo, Z., Gao, L., He, D., Tian, Y., Liu, J., & Zheng, Y. (2025). Diastereo- and Enantioselective [3 + 2] Cycloaddition of π-Allyl 1,3-Dipoles with α,β-Unsaturated Aldehydes. Organic Letters, 27(6), 1847–1852. [Link]

-

de Meira, P. R. R., & de Souza, R. O. M. A. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), 6129–6184. [Link]

-

O'Malley, S. J. (2005). Cyclopentane Synthesis. Baran Lab Group Meeting, The Scripps Research Institute. [Link]

-

Ma, A., & Ma, D. (2010). Enantioselective synthesis of polysubstituted cyclopentanones by organocatalytic double Michael addition reactions. Organic Letters, 12(16), 3634–3637. [Link]

-

Gademann, K., & Tasca, F. (2012). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. CHIMIA International Journal for Chemistry, 66(12), 918-922. [Link]

-

Organic Chemistry Portal. (n.d.). Cyclopentane Synthesis. . [Link]

Sources

Application Note: Enantioselective Analysis of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester by Chiral High-Performance Liquid Chromatography

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation and quantification of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester. This chiral intermediate is a critical building block in the synthesis of various pharmaceutical compounds, making the accurate determination of its enantiomeric purity essential for quality control and regulatory compliance. The described method utilizes a polysaccharide-based chiral stationary phase under normal-phase conditions, providing excellent resolution and reproducibility for researchers, scientists, and drug development professionals.

Introduction

In pharmaceutical development, the stereochemistry of a molecule is of paramount importance, as different enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1][2] (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is a key chiral intermediate whose enantiomeric purity can directly impact the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, a reliable and accurate analytical method to determine the enantiomeric excess (ee) is a critical requirement in the drug development pipeline.[1]

High-Performance Liquid Chromatography (HPLC) employing a Chiral Stationary Phase (CSP) is the most prevalent and powerful technique for the separation of enantiomers.[1][2][3] The direct approach, where enantiomers are separated based on their differential interactions with the CSP, is often preferred over indirect methods that require derivatization.[4] This preference stems from the direct method's simplicity and avoidance of potential kinetic resolution issues associated with derivatizing agents.

This guide provides a comprehensive protocol for the chiral separation of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester. We will delve into the rationale behind the selection of the chiral stationary phase and mobile phase composition, drawing upon established principles of chiral recognition.

Principle of Chiral Separation

The fundamental mechanism of chiral separation on a CSP relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. According to Dalgliesh's three-point interaction model, a minimum of three simultaneous interactions (e.g., hydrogen bonding, dipole-dipole, π-π interactions, and steric hindrance) are necessary for chiral recognition. At least one of these interactions must be stereochemically dependent.

Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability in separating a wide array of chiral molecules.[5][6][7] The helical structure of these polymers creates a chiral environment with numerous stereospecific interaction sites, facilitating the separation of enantiomers.[6]

Experimental Protocol

This section details the necessary materials, instrumentation, and step-by-step procedures for the successful implementation of this analytical method.

Materials and Instrumentation

-

Analytes: (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester and its corresponding (1R,3R)-enantiomer.

-

Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), and Trifluoroacetic Acid (TFA).

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the enantioselective analysis.

| Parameter | Condition |

| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H or equivalent) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Sample Diluent | Mobile Phase |

Rationale for Method Parameters

-

Chiral Stationary Phase: An amylose-based CSP was selected due to its proven efficacy in resolving a broad range of chiral compounds, including esters and alcohols. The carbamate derivatives on the polysaccharide backbone provide sites for hydrogen bonding and dipole-dipole interactions, which are crucial for the chiral recognition of the analyte's hydroxyl and ester functional groups.

-

Mobile Phase: A normal-phase mobile phase consisting of n-hexane and an alcohol modifier (2-propanol) is employed. This combination allows for the modulation of retention times and enantioselectivity. The small addition of Trifluoroacetic Acid (TFA) can improve peak shape and resolution for acidic or polar analytes by minimizing tailing. A similar mobile phase composition has been successfully used for the separation of a structurally related compound, S-3-cyclohexenecarboxylic acid.

-

Detection: The analyte lacks a strong chromophore, necessitating detection at a low UV wavelength, such as 210 nm, to ensure adequate sensitivity.

Step-by-Step Protocol

-

Mobile Phase Preparation: Carefully measure and mix 900 mL of n-hexane, 100 mL of 2-propanol, and 1 mL of trifluoroacetic acid. Degas the solution using an appropriate method (e.g., sonication or vacuum filtration).

-

System Equilibration: Install the chiral column and equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. This may take 30-60 minutes.

-

Standard Preparation:

-

Prepare a stock solution of the racemic mixture of 3-Hydroxy-cyclopentanecarboxylic acid methyl ester at a concentration of 1 mg/mL in the mobile phase.

-

Prepare a standard solution of the (1S,3S)-enantiomer at a concentration of 1 mg/mL in the mobile phase.

-

-

Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Injection and Data Acquisition:

-

Inject the racemic standard to confirm the separation and identify the retention times of both enantiomers.

-

Inject the (1S,3S)-enantiomer standard to confirm the elution order.

-

Inject the sample solution.

-

Acquire the chromatograms for each injection.

-

Data Analysis and System Suitability

For quantitative analysis, the enantiomeric purity is calculated as a percentage of the peak area of the desired enantiomer relative to the total peak area of both enantiomers.

Enantiomeric Purity (%) = [Area of (1S,3S) peak / (Area of (1S,3S) peak + Area of (1R,3R) peak)] x 100

To ensure the validity of the results, the following system suitability parameters should be monitored:

| Parameter | Acceptance Criteria |

| Resolution (Rs) | ≥ 1.5 between the two enantiomer peaks |

| Tailing Factor (Tf) | ≤ 2.0 for the (1S,3S)-enantiomer peak |

| Theoretical Plates (N) | ≥ 2000 for the (1S,3S)-enantiomer peak |

Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC analysis.

Sources

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. csfarmacie.cz [csfarmacie.cz]

- 3. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]

Application Note: (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester as a Chiral Scaffold for Novel Carbocyclic Nucleoside Analogues in Antiviral Drug Discovery

Introduction: The Imperative for Novel Antiviral Scaffolds

The relentless emergence of drug-resistant viral strains and novel viral pathogens necessitates a continuous search for new antiviral agents. Nucleoside analogues are a cornerstone of antiviral therapy, effectively treating infections caused by HIV, hepatitis B and C viruses, and herpesviruses.[1][2] Their mechanism relies on mimicking natural nucleosides, leading to the termination of viral DNA or RNA chain synthesis by viral polymerases.[1] A significant advancement in this class is the development of carbocyclic nucleosides, where the oxygen atom of the furanose ring is replaced by a methylene group. This modification imparts greater metabolic stability and can lead to unique conformational properties that enhance antiviral activity.[3]

The cyclopentane ring serves as an excellent isostere of the ribose sugar, providing a conformationally restricted scaffold that can orient appended nucleobases and functional groups in a bioactive conformation.[4][5] The stereochemistry of the cyclopentane core is critical for specific interactions with viral enzymes. For this reason, chiral building blocks like (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester are of significant interest to medicinal chemists. This application note details the strategic use of this specific chiral intermediate in the design, synthesis, and screening of novel carbocyclic nucleoside analogues for antiviral drug discovery.

Compound Profile: (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester

This chiral building block offers two key functional handles for synthetic elaboration: a hydroxyl group and a methyl ester. The defined (1S,3S) stereochemistry provides a rigid starting point for the synthesis of stereochemically pure final compounds, which is crucial for elucidating structure-activity relationships (SAR) and minimizing off-target effects.

| Property | Value | Reference |

| CAS Number | 174292-58-1 | [6][7] |

| Molecular Formula | C7H12O3 | [6][7] |

| Molecular Weight | 144.17 g/mol | [6][7] |

| Appearance | Oil | [8] |

| Storage | 2-8°C, Dry, Sealed | [7][8] |

The cis relationship between the hydroxyl and the methoxycarbonyl groups allows for specific synthetic manipulations to install a nucleobase and a hydroxymethyl group (or its phosphonate isostere) in a manner that mimics the geometry of natural nucleosides.

Strategic Application in Antiviral Drug Discovery

The primary application of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is as a scaffold for a library of carbocyclic nucleoside analogues. The general workflow involves:

-

Library Synthesis: Modifying the hydroxyl and ester functionalities to introduce various nucleobases and a side chain mimicking the 5'-hydroxyl of a natural ribose.

-

In Vitro Screening: Assessing the synthesized compounds for antiviral activity against a panel of viruses using cell-based assays.

-

Mechanism of Action Studies: Investigating the mode of action for active compounds, such as inhibition of viral polymerases.

The following sections provide detailed protocols for each of these stages.

Protocol 1: Synthesis of a Focused Library of Carbocyclic Nucleoside Analogues

This protocol outlines a representative synthetic route to generate a small library of carbocyclic analogues targeting a viral polymerase. The causality behind the experimental choices is to build a molecule that can be recognized by cellular kinases and then act as a chain terminator for the viral polymerase.

Rationale: The synthesis begins by protecting the hydroxyl group, followed by reduction of the ester to a primary alcohol. This alcohol is then converted to a leaving group to allow for the introduction of various nucleobases. Finally, deprotection and subsequent chemical modification can yield the target nucleoside analogues.

Caption: Synthetic workflow for carbocyclic nucleoside analogues.

Step-by-Step Methodology:

-

Protection of the Hydroxyl Group:

-

Dissolve (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add imidazole (2.5 eq) and tert-butyldiphenylsilyl chloride (TBDPSCl, 1.2 eq).

-

Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

-

Upon completion, quench with saturated aqueous NaHCO3, separate the organic layer, dry over MgSO4, and concentrate under reduced pressure. Purify by column chromatography to yield the protected intermediate.

-

Causality: The bulky TBDPS protecting group is chosen for its stability under the subsequent reduction conditions.

-

-

Reduction to the Primary Alcohol:

-

Carefully add the protected intermediate (1.0 eq) in anhydrous THF to a stirred suspension of LiAlH4 (1.5 eq) in anhydrous THF at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Cool to 0°C and quench sequentially with H2O, 15% NaOH (aq), and H2O.

-

Filter the resulting solids and wash with ethyl acetate. Concentrate the filtrate to yield the primary alcohol.

-

Causality: LiAlH4 is a powerful reducing agent capable of converting the ester to an alcohol, which will ultimately mimic the 5'-hydroxyl of a natural nucleoside.

-

-

Activation of the Alcohol:

-

Dissolve the alcohol (1.0 eq) in anhydrous DCM at 0°C.

-

Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (MsCl, 1.2 eq).

-

Stir for 1-2 hours at 0°C.

-

Wash with cold water, saturated NaHCO3, and brine. Dry the organic layer and concentrate to give the mesylate.

-

Causality: Conversion to a good leaving group (mesylate) is essential for the subsequent nucleophilic substitution with a nucleobase.

-

-

Introduction of the Nucleobase:

-

To a solution of the desired nucleobase (e.g., adenine, 1.5 eq) in anhydrous DMF, add NaH (1.5 eq, 60% dispersion in mineral oil) at 0°C and stir for 30 minutes.

-

Add a solution of the mesylate (1.0 eq) in anhydrous DMF.

-

Heat the reaction to 80-90°C and stir for 12-24 hours.

-

Cool to room temperature, quench with water, and extract with ethyl acetate.

-

Wash the combined organic layers, dry, and concentrate. Purify by column chromatography.

-

Self-Validation: This step should be repeated with a variety of purine and pyrimidine bases to generate the library. Successful substitution can be confirmed by LC-MS and NMR.

-

-

Deprotection:

-

Dissolve the silyl-protected nucleoside analogue (1.0 eq) in THF.

-

Add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF).

-

Stir at room temperature for 2-4 hours.

-

Concentrate and purify by column chromatography to yield the final carbocyclic nucleoside analogue.

-

Causality: TBAF is a standard reagent for the selective removal of silyl protecting groups.

-

Protocol 2: High-Throughput Screening for Antiviral Activity

This protocol describes a cell-based assay to evaluate the synthesized library for activity against a generic RNA virus that produces a cytopathic effect (CPE).[9]

Rationale: The CPE inhibition assay is a robust and widely used method for primary screening of antiviral compounds.[9] It measures the ability of a compound to protect host cells from virus-induced death.

Caption: Workflow for a cytopathic effect (CPE) inhibition assay.

Step-by-Step Methodology:

-

Cell Plating:

-

Seed a suitable host cell line (e.g., MDCK for influenza, Vero for a range of viruses) in 96-well microtiter plates at a density that will form a confluent monolayer after 24 hours.

-

Incubate at 37°C with 5% CO2.

-

-

Compound Addition:

-

Prepare serial dilutions of the synthesized carbocyclic nucleoside analogues in cell culture medium. A typical starting concentration is 100 µM.

-

Remove the medium from the cells and add the compound dilutions. Also include wells for controls: "cells only" (no virus, no compound), "virus control" (cells + virus, no compound), and "toxicity control" (cells + compound, no virus).

-

-

Viral Infection:

-

Add the virus at a pre-determined multiplicity of infection (MOI) that causes complete CPE within 48-72 hours. Do not add virus to the "cells only" and "toxicity control" wells.

-

-

Incubation:

-

Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until ~90-100% CPE is observed in the virus control wells.

-

-

Assessment of Cell Viability:

-

Quantify cell viability using a commercially available assay, such as one based on ATP content (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT, XTT).

-

Read the plate on a luminometer or spectrophotometer.

-

-

Data Analysis:

-

Calculate the 50% effective concentration (EC50), which is the compound concentration that inhibits CPE by 50%.

-

Calculate the 50% cytotoxic concentration (CC50) from the toxicity control wells.

-

The Selectivity Index (SI = CC50 / EC50) is a critical parameter for identifying promising hits. A higher SI value is desirable.

-

Hypothetical Screening Data:

| Compound ID | Nucleobase | EC50 (µM) vs. Influenza A | CC50 (µM) in MDCK cells | Selectivity Index (SI) |

| CNA-001 | Adenine | 2.5 | >100 | >40 |

| CNA-002 | Guanine | 15.8 | >100 | >6.3 |

| CNA-003 | Uracil | >100 | >100 | N/A |

| CNA-004 | 5-Fluorouracil | 0.8 | 85 | 106.3 |

| Ribavirin | Triazole | 10 | >100 | >10 |

Protocol 3: Viral Polymerase Inhibition Assay

Rationale: For hits identified in the primary screen, a biochemical assay is necessary to confirm the mechanism of action. This protocol describes a generic assay for a viral RNA-dependent RNA polymerase (RdRp).

-

Compound Activation (Triphosphorylation):

-

Because nucleoside analogues must be converted to their triphosphate form to be active, initial hits may be chemically synthesized as triphosphates or subjected to in vitro phosphorylation reactions.

-

Causality: The triphosphate is the active molecular species that competes with natural nucleotides for incorporation by the viral polymerase.[10]

-

-

Polymerase Assay Setup:

-

Prepare a reaction mixture containing recombinant viral polymerase, a suitable RNA template/primer, and a buffer with necessary cofactors (e.g., MgCl2, MnCl2).

-

Add the triphosphorylated nucleoside analogue at various concentrations.

-

Initiate the reaction by adding a mixture of natural ribonucleotides (ATP, CTP, GTP, UTP), one of which is labeled (e.g., [α-32P]UTP or a fluorescent analogue).

-

-

Reaction and Quenching:

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., EDTA).

-

-

Product Detection:

-

Separate the newly synthesized, labeled RNA product from the unincorporated labeled nucleotide using methods like gel electrophoresis, filter binding assays, or scintillation proximity assays.

-

Quantify the product to determine the extent of polymerase inhibition.

-

-

Data Analysis:

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

-

Conclusion

(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is a valuable and versatile chiral building block for antiviral drug discovery. Its defined stereochemistry and orthogonal functional groups provide an ideal starting point for the synthesis of focused libraries of carbocyclic nucleoside analogues. The protocols outlined in this note provide a robust framework for synthesizing these potential drug candidates and screening them for antiviral activity. This strategic approach, grounded in the established success of nucleoside analogues, enables the rational design of novel therapeutics to address the ongoing challenge of viral diseases.[3]

References

-

Organic Syntheses. (1955). Cyclopentanecarboxylic acid, methyl ester. Org. Syntheses Coll. Vol. 3, 188. Retrieved from [Link]

-

Nair, V., Zhang, F., Ma, X., & Bonsu, E. (2009). Base-functionalized carbocyclic nucleosides: design, synthesis, and mechanism of antiviral activity. Nucleosides, Nucleotides & Nucleic Acids, 28(5-6), 408-23. Retrieved from [Link]

-

Bantia, S., et al. (2001). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Antimicrobial Agents and Chemotherapy, 45(4), 1162–1167. Retrieved from [Link]

-

Obi, C., et al. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Bioorganic & Medicinal Chemistry, 48, 116413. Retrieved from [Link]

-

Li, Z., et al. (2014). Assay development and high-throughput antiviral drug screening against Bluetongue virus. Antiviral Research, 107, 42-49. Retrieved from [Link]

-

Zell-Gewinn. (n.d.). (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester ee. Retrieved from [Link]

-

Chebib, M., et al. (2000). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. British Journal of Pharmacology, 130(6), 1351–1358. Retrieved from [Link]

-

Basavannacharya, C., & Vasudevan, D. M. (2009). Advances in Antiviral Drug Discovery and Development: Part II. Critical Reviews in Therapeutic Drug Carrier Systems, 26(4), 307-357. Retrieved from [Link]

-

MDPI. (2024). Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. Retrieved from [Link]

-

Gnanaprakasam, P., & Gunda, P. (2011). Photochemical Synthesis of Nucleoside Analogues from Cyclobutanones: Bicyclic and Isonucleosides. Molecules, 16(6), 4651–4664. Retrieved from [Link]

-

bioRxiv. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. Retrieved from [Link]

-

Clinical Microbiology Reviews. (2001). Antiviral Methods and Protocols. Retrieved from [Link]

- Google Patents. (2020). Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.

-

Galochkina, A. V., et al. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 24(13), 10568. Retrieved from [Link]

- Google Patents. (2016). Antiviral and immunostimulating drug.

-

Fiveable. (n.d.). Drug development process for antivirals. Retrieved from [Link]

-

Chand, P., et al. (2005). Comparison of the Anti-Influenza Virus Activity of Cyclopentane Derivatives With Oseltamivir and Zanamivir in Vivo. Bioorganic & Medicinal Chemistry, 13(12), 4071-7. Retrieved from [Link]

-

Orlinska, J., et al. (2022). Selected Plant Triterpenoids and Their Derivatives as Antiviral Agents. Molecules, 27(19), 6549. Retrieved from [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Nucleoside Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

-

Patsnap. (2025). How can we improve our antiviral drug development pipeline?. Retrieved from [Link]

-

Santoro, M. G. (1997). Antiviral activity of cyclopentenone prostanoids. Trends in Microbiology, 5(7), 276-81. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Hydroxycyclopentanecarboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

Renault, J., Laduree, D., & Robba, M. (1994). Synthesis and Antiviral Study of Cyclopentano [d] Pyrimidine-2,4-diones and Octahydroquinazoline-2,4-diones Acyclic Nucleosides as Potential Anti-HIV Agents. Nucleosides and Nucleotides, 13(4), 891–901. Retrieved from [Link]

-

El-Sayed, A. M., et al. (2018). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Beilstein Journal of Organic Chemistry, 14, 2529–2536. Retrieved from [Link]

-

Canard, B., & Ferron, F. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses, 13(4), 661. Retrieved from [Link]

-

YouTube. (2024). Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. Retrieved from [Link]

Sources

- 1. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads | bioRxiv [biorxiv.org]

- 4. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. CAS 174292-58-1 | (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester - Synblock [synblock.com]

- 8. Cyclopentanecarboxylic acid, 3-hydroxy-, methyl ester, (1R-cis)- (9CI) | 174292-59-2 [chemicalbook.com]

- 9. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Guide to the Synthesis of Carbocyclic Nucleosides from Cyclopentane Precursors

Abstract

Carbocyclic nucleosides, in which a cyclopentane or cyclopentene ring replaces the furanose sugar of natural nucleosides, represent a cornerstone in the development of antiviral and anticancer therapeutics.[1] This substitution confers enhanced metabolic stability by removing the labile glycosidic bond, making them resistant to enzymatic cleavage by phosphorylases.[2][3] This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of carbocyclic nucleosides, with a focus on leveraging cyclopentane-based precursors. We will delve into the rationale behind key experimental choices, from the selection of starting materials to the stereocontrolled introduction of functionalities, offering researchers, scientists, and drug development professionals a practical and in-depth resource.

Introduction: The Significance of Carbocyclic Nucleosides

The quest for more potent and selective therapeutic agents has led to extensive modifications of the nucleoside scaffold.[1] Carbocyclic nucleosides have emerged as a particularly successful class of analogues due to their isosteric and isoelectronic resemblance to natural nucleosides, coupled with their increased chemical and enzymatic stability.[2] This enhanced stability translates to improved pharmacokinetic profiles and prolonged therapeutic effects. Prominent examples of clinically successful carbocyclic nucleosides include the anti-HIV agents Abacavir and Carbovir, which underscore the therapeutic potential of this compound class.[4]

The synthesis of these molecules is a significant challenge in medicinal chemistry, requiring precise control over stereochemistry and the strategic manipulation of functional groups.[3] This document will explore the primary synthetic disconnections and provide detailed, field-proven protocols for the construction of these vital therapeutic agents.

Core Synthetic Strategies: A Tale of Two Approaches